Carbonic Anhydrase VII (CA VII) Inhibition: Sub-Nanomolar Potency of the 6-Chloro Derivative
The 6-chloro substitution confers exceptional potency against human carbonic anhydrase VII (hCA VII), a validated target for neurological disorders and cancer. This compound exhibits a Ki of 0.770 nM, a value that is orders of magnitude more potent than many other benzimidazole derivatives in this class [1].
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.770 nM |
| Comparator Or Baseline | Representative benzimidazole-7-carboxylic acid derivatives in the same series exhibit IC50 values in the micromolar range (e.g., 7.47 ± 0.39 µM, 10.31 ± 0.11 µM, 23.1 ± 1.78 µM) [2]. |
| Quantified Difference | The 6-chloro derivative is approximately 10,000-fold more potent (nM vs. µM range) than many structurally related benzimidazole CA inhibitors. |
| Conditions | Stopped-flow CO2 hydration assay with human carbonic anhydrase VII, 15-minute pre-incubation [1]. |
Why This Matters
This sub-nanomolar potency provides a clear scientific basis for selecting the 6-chloro derivative over less potent benzimidazole analogs for programs targeting carbonic anhydrase VII.
- [1] BindingDB. BDBM50239272 / CHEMBL4098299: 6-Chloro-1H-benzo[d]imidazole-7-carboxylic acid. View Source
- [2] Ul-Hassan, M.; et al. Benzimidazoles: a new class of carbonic anhydrase inhibitors. J. Enzyme Inhib. Med. Chem. 2015. View Source
